

# Physical and chemical properties of Graveobioside A

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# Graveobioside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Graveobioside A**, a flavonoid glycoside, is a naturally occurring compound found in various plants, notably in celery (Apium graveolens). As a member of the flavonoid family, it is recognized for its potential biological activities, which are a subject of ongoing research. This technical guide provides a detailed overview of the known physical and chemical properties of **Graveobioside A**, experimental protocols for its study, and an exploration of its potential biological significance.

### **Physicochemical Properties**

**Graveobioside A** is structurally identified as Luteolin-7-O-(2- $\beta$ -D-apiosyl-(1  $\rightarrow$  2)- $\beta$ -D-glucoside). Its chemical structure consists of a luteolin aglycone attached to a disaccharide moiety. The presence of multiple hydroxyl groups and sugar residues contributes to its polarity and solubility characteristics.

#### Structural and Molecular Data



Property	Value	Reference
Molecular Formula	C26H28O15	[1][2]
Molecular Weight	580.49 g/mol	[1][2]
Monoisotopic Mass	580.14282018 Da	[2]
CAS Number	506410-53-3	[3]
Chemical Name	7-[(2S,3R,4S,5S,6R)-3- [(2S,3R,4R)-3,4-Dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxy-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 2-(3,4-dihydroxyphenyl)-5- hydroxychromen-4-one	[3]
Appearance	Powder	-
Melting Point	259-261 °C	

Solubility

Solvent	Solubility	Reference
Water	Soluble	-
Methanol	Soluble	-
Ethanol	Soluble	-
DMSO	Soluble	-
Pyridine	Soluble	-

### **Spectral Data**

The structural elucidation of **Graveobioside A** has been confirmed through 1H and 13C NMR spectroscopy. The following data was reported from spectra recorded in DMSO-d6.[4][5]



1H NMR (600 MHz, DMSO-d6)  $\delta$  (ppm): 7.41 (d, J = 8.7 Hz, 2H), 6.86 (d, J = 7.8 Hz, 1H), 6.76 (d, J = 11.6 Hz, 1H), 6.71 (s, 1H), 6.40 (d, J = 9.1 Hz, 1H), 5.33 (s, 1H), 5.15 (d, J = 7.4 Hz, 1H), 5.05 (d, J = 7.5 Hz, 1H), 3.89 (d, J = 9.4 Hz, 1H), 3.72 (s, 1H), 3.69 (d, J = 10.7 Hz, 2H), 3.63 (d, J = 9.3 Hz, 1H), 3.52 - 3.39 (m, 5H), 3.36 (dd, J = 14.0, 7.0 Hz, 1H), 3.32 - 3.21 (m, 3H), 3.16 (dd, J = 14.5, 7.4 Hz, 2H).[4]

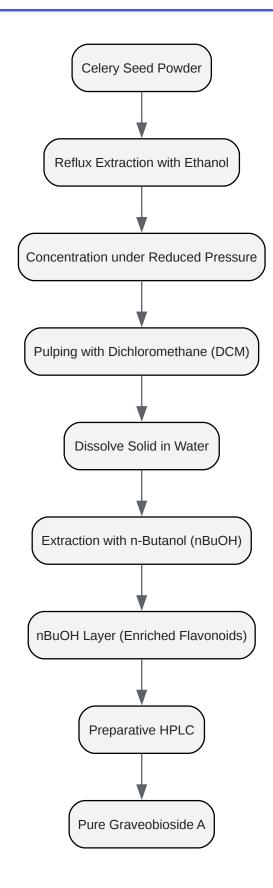
13C NMR (151 MHz, DMSO-d6)  $\delta$  (ppm): 182.07, 164.54, 164.30, 161.89, 157.70, 150.10, 146.14, 121.92, 119.41, 116.43, 113.78, 104.12, 103.29, 99.24, 94.26.[4]

High-resolution mass spectrometry is utilized to confirm the molecular weight and elemental composition of **Graveobioside A**. The deprotonated molecular ion [M-H]- is typically observed in negative ion mode ESI-MS.

# Experimental Protocols Isolation and Purification of Graveobioside A from Celery Seeds

While a highly detailed, step-by-step protocol for the exclusive isolation of **Graveobioside A** is not readily available in the literature, a general workflow can be constructed based on methods for isolating flavonoids from celery seeds.[6]





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Caption: General workflow for the extraction and isolation of Graveobioside A.



#### Methodology:

- Extraction: Powdered celery seeds are subjected to reflux extraction with ethanol. This
  process is typically repeated multiple times to ensure exhaustive extraction of the target
  compounds.[6]
- Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the solvent, yielding a crude extract.[6]
- Solvent Partitioning: The crude extract is then partitioned between dichloromethane (DCM) and water. The solid material, which contains the more polar flavonoid glycosides, is collected. This solid is subsequently dissolved in water and partitioned with n-butanol. The n-butanol layer, which will contain the enriched flavonoid glycosides, is collected.[6]
- Chromatographic Purification: The enriched n-butanol fraction is further purified using
  preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase
  column is commonly used with a gradient elution of methanol and water, often with a small
  percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. Fractions are
  collected and monitored by analytical HPLC to identify those containing pure Graveobioside
  A.

# Analytical High-Performance Liquid Chromatography (HPLC)

Purpose: To analyze the purity of **Graveobioside A** fractions and for quantification.

#### Typical Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).
- Detection: UV detector at a wavelength of approximately 340-350 nm, which is characteristic for flavones.
- Flow Rate: 1.0 mL/min.



Injection Volume: 10-20 μL.

### **Antioxidant Activity Assays**

The antioxidant potential of flavonoids like **Graveobioside A** can be assessed using various in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

#### Protocol Outline:

- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of Graveobioside A in a suitable solvent (e.g., methanol).
- Mix the Graveobioside A solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at approximately 517 nm.
- Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.

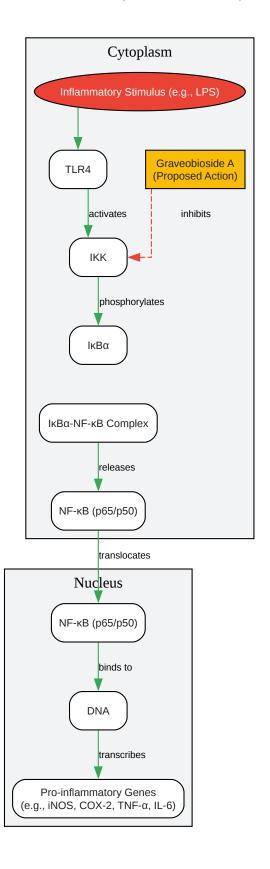
### **Biological Activity and Signaling Pathways**

Specific studies detailing the direct effects of **Graveobioside A** on cellular signaling pathways are limited. However, the biological activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside have been investigated, providing insights into the potential mechanisms of **Graveobioside A**. Flavonoids are known to modulate key inflammatory and antioxidant signaling pathways such as NF-kB and MAPK.[7][8][9][10][11][12][13][14]

# Potential Anti-inflammatory Effects via NF-kB Pathway Modulation



The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on luteolin and its glycosides have shown inhibitory effects on this pathway.[8][9][10][14]





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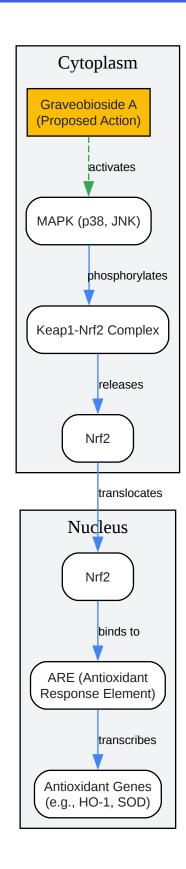
**Caption:** Proposed anti-inflammatory action of **Graveobioside A** via NF-κB pathway inhibition.

It is hypothesized that **Graveobioside A**, similar to other luteolin glycosides, may inhibit the phosphorylation of IkB $\alpha$ , an inhibitor of NF-kB. This would prevent the release and nuclear translocation of NF-kB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF- $\alpha$ , and IL-6.[8][9][10]

# Potential Antioxidant Effects via MAPK/Nrf2 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to external stimuli, including oxidative stress. The Nrf2 pathway is a key regulator of the antioxidant response. Luteolin and luteolin-7-O-glucoside have been shown to modulate MAPK signaling to enhance the antioxidant potential of cells.[7][12]





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**Caption:** Proposed antioxidant action of **Graveobioside A** via MAPK/Nrf2 pathway activation.



**Graveobioside A** may activate MAPK pathways such as p38 and JNK, leading to the phosphorylation and release of Nrf2 from its inhibitor Keap1. Translocated Nrf2 can then bind to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[7]

### **Conclusion and Future Directions**

**Graveobioside A** is a flavonoid with well-defined physicochemical properties. While its biological activities have not been extensively studied directly, research on its aglycone and related glycosides suggests potential anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Future research should focus on:

- Developing and publishing a standardized, detailed protocol for the isolation and purification of Graveobioside A to facilitate further studies.
- Investigating the specific effects of pure **Graveobioside A** on the NF-κB and MAPK signaling pathways in various cell models.
- Conducting in vivo studies to evaluate the bioavailability, metabolism, and efficacy of
   Graveobioside A in animal models of inflammatory and oxidative stress-related diseases.

This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on **Graveobioside A** and highlighting areas for future investigation into its therapeutic potential.

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#### Foundational & Exploratory





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